molecular formula C18H17N5O3S B14935643 2-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide

2-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B14935643
M. Wt: 383.4 g/mol
InChI Key: PXLPPZDYBVZTMO-UHFFFAOYSA-N
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Description

2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features an indole moiety, an imidazolidinone ring, and a thiazole group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

The next step involves the formation of the imidazolidinone ring, which can be achieved through the reaction of the indole derivative with an appropriate isocyanate or carbodiimide .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques .

Mechanism of Action

The mechanism of action of 2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The imidazolidinone ring and thiazole group contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is unique due to its combination of an indole moiety, an imidazolidinone ring, and a thiazole group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H17N5O3S

Molecular Weight

383.4 g/mol

IUPAC Name

2-[1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H17N5O3S/c24-15(22-17-19-6-8-27-17)9-14-16(25)23(18(26)21-14)7-5-11-10-20-13-4-2-1-3-12(11)13/h1-4,6,8,10,14,20H,5,7,9H2,(H,21,26)(H,19,22,24)

InChI Key

PXLPPZDYBVZTMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C(NC3=O)CC(=O)NC4=NC=CS4

Origin of Product

United States

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